molecular formula C18H17NO2 B3145007 Ethyl 1-benzyl-1H-indole-3-carboxylate CAS No. 56559-61-6

Ethyl 1-benzyl-1H-indole-3-carboxylate

Cat. No.: B3145007
CAS No.: 56559-61-6
M. Wt: 279.3 g/mol
InChI Key: LEUWMYSQIIIWDT-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via the Vilsmeier-Haack reaction, where the indole is treated with a formylating agent like DMF and POCl3 to form an indole-3-carbaldehyde, followed by oxidation to the carboxylic acid.

    Esterification: The carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

    Benzylation: Finally, the benzyl group is introduced through a nucleophilic substitution reaction, where the indole nitrogen is alkylated with benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a dihydroindole.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonyl groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid or benzyl ketone derivatives.

    Reduction: Formation of indole-3-ethanol or dihydroindole derivatives.

    Substitution: Formation of 2-substituted or 3-substituted indole derivatives.

Scientific Research Applications

Ethyl 1-benzyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, enzymes, and proteins, modulating their activity. For example, it may inhibit specific enzymes involved in viral replication or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-indole-3-carboxylate: Lacks the benzyl group, making it less lipophilic and potentially less bioactive.

    1-Benzyl-1H-indole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    Methyl 1-benzyl-1H-indole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its chemical properties and biological activity.

Uniqueness

This compound is unique due to the combination of the ethyl ester and benzyl groups, which enhance its lipophilicity, reactivity, and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 1-benzylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-21-18(20)16-13-19(12-14-8-4-3-5-9-14)17-11-7-6-10-15(16)17/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUWMYSQIIIWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248048
Record name Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56559-61-6
Record name Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56559-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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